![molecular formula C19H20FNO3 B5528762 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5528762.png)
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone
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Overview
Description
Synthesis Analysis
The synthesis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives typically involves multi-step reactions, starting from basic aniline derivatives or quinoline precursors. For instance, the preparation of quinolinone derivatives through reactions between anilines and diethyl 2-(ethoxymethylene)malonate showcases the complexity and versatility of synthetic routes employed for these compounds (Sarkar et al., 2021).
Molecular Structure Analysis
Structural analysis of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone compounds involves advanced spectroscopic and computational methods. These analyses contribute to our understanding of their molecular frameworks and the influence of substitutions on their biological activities. X-ray crystallography and density functional theory (DFT) calculations are commonly employed to elucidate the configuration and conformation of these molecules, providing insights into their structural dynamics (Morita et al., 1994).
Chemical Reactions and Properties
Chemical properties of 6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-2(1H)-quinolinone derivatives reveal their reactivity and potential chemical transformations. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, that are pivotal for their pharmacological applications. Their reactions with different reagents demonstrate the versatility and reactivity of the quinolinone nucleus, leading to a wide array of derivatives with potential therapeutic uses (Yamaguchi et al., 1985).
properties
IUPAC Name |
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-3-23-17-9-15-14(12-6-5-7-13(20)8-12)10-19(22)21-16(15)11-18(17)24-4-2/h5-9,11,14H,3-4,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBPUBCWWWQLJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=CC=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-diethoxy-4-(3-fluorophenyl)-3,4-dihydroquinolin-2(1H)-one |
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